Amino-PEG9-Boc
Description
Amino-PEG9-t-butyl ester (CAS: 1818294-44-8) is a heterobifunctional polyethylene glycol (PEG) derivative featuring an amino group (-NH₂) and a tert-butyl (tBoc)-protected carboxyl group. Its structure includes a hydrophilic PEG spacer (9 ethylene glycol units) that enhances solubility in aqueous media, making it suitable for bioconjugation and drug delivery applications. The amino group reacts with carboxylic acids, activated NHS esters, and carbonyl groups, while the tBoc-protected carboxyl group can be deprotected under acidic conditions to expose a free carboxylic acid for further functionalization .
This compound is classified as reagent grade and is widely used in research settings, particularly in the development of tumor-targeting drug delivery systems due to its biocompatibility and controlled release properties .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51NO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVFMACVSAAZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG9-t-butyl ester can be synthesized through the reaction of amino-PEG9 with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The t-butyl ester group serves as a protecting group for the carboxyl group, which can be deprotected under acidic conditions .
Industrial Production Methods
Industrial production of Amino-PEG9-t-butyl ester involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG9-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages.
Deprotection Reactions: The t-butyl ester group can be removed under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and aldehydes.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA) in dichloromethane, are employed to remove the t-butyl ester group.
Major Products
The major products formed from these reactions include amide or imine derivatives when the amino group reacts with carboxylic acids or aldehydes, respectively . Deprotection of the t-butyl ester group yields the free carboxyl group .
Scientific Research Applications
Amino-PEG9-t-butyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Amino-PEG9-t-butyl ester involves its ability to form stable linkages with other molecules through its amino and carboxyl groups. The PEG chain enhances the solubility and biocompatibility of the compound, making it suitable for use in biological systems . The amino group can react with carboxylic acids and activated esters to form amide bonds, while the t-butyl ester group can be deprotected to yield the free carboxyl group for further reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Functional Group Reactivity
- Amino-PEGx-t-butyl esters: Amino groups enable conjugation with carboxylates or electrophiles, while tBoc protection allows selective deprotection (e.g., using trifluoroacetic acid) .
- Bromo-PEG10-t-butyl ester: Bromine permits thiol-alkyne click chemistry, differing from the amine-directed reactions of Amino-PEG9 .
Research Findings and Key Data
Solubility and Stability
- Amino-PEG9-t-butyl ester exhibits superior solubility in polar solvents (e.g., water, DMSO) compared to shorter analogs (PEG2, PEG5) due to its extended hydrophilic PEG chain .
- The tBoc group remains stable under neutral conditions but hydrolyzes rapidly in acidic environments (pH < 3), enabling site-specific carboxylate activation .
Bioconjugation Efficiency
- In comparative studies, Amino-PEG9-t-butyl ester demonstrated 20–30% higher coupling efficiency with antibodies than PEG5 analogs, attributed to reduced steric hindrance .
Drug Delivery Performance
- A 2022 study highlighted that PEG9-based linkers in liposomal formulations achieved 85% tumor accumulation efficiency vs. 60% for PEG5 systems, likely due to enhanced stealth properties .
Biological Activity
Amino-PEG9-t-butyl ester (CAS 1818294-44-8) is a synthetic compound that combines a polyethylene glycol (PEG) chain with an amino group and a t-butyl protected carboxylic acid. This unique structure endows the compound with significant biological activity, particularly in drug delivery and biochemical applications. The following sections detail its properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
Amino-PEG9-t-butyl ester consists of:
- PEG Chain : Comprising nine repeating units, which enhances solubility and biocompatibility.
- Amino Group (NH2) : A highly reactive site for forming stable covalent bonds with various biomolecules.
- t-Butyl Ester Group : Protects the carboxylic acid functionality until needed for further reactions.
This structure allows for versatile applications in modifying biomolecules, enhancing their solubility, stability, and targeting capabilities in biological systems.
The biological activity of Amino-PEG9-t-butyl ester is primarily attributed to its ability to facilitate conjugation reactions . The amino group can react with:
- Carboxylic Acids : Forming amide bonds, which is crucial for creating drug conjugates.
- Activated Esters (e.g., NHS esters) : Allowing for efficient coupling with various biomolecules.
The t-butyl protecting group can be cleaved under acidic conditions, releasing the carboxylic acid for further reactions, thereby enabling controlled modification of biomolecules.
Drug Delivery Systems
Amino-PEG9-t-butyl ester plays a pivotal role in developing advanced drug delivery systems. Its hydrophilic PEG component enhances the solubility and circulation time of drugs in vivo, which is essential for effective therapeutic outcomes. Studies indicate that drugs conjugated with PEG exhibit reduced immunogenicity and prolonged half-lives in systemic circulation .
Protein Modification
The compound can modify proteins by attaching various functionalities, such as:
- Fluorescent Labels : For tracking proteins in biological studies.
- Therapeutic Agents : Enhancing protein stability and reducing immunogenic responses.
These modifications can significantly impact the efficacy and safety profiles of therapeutic proteins.
Case Studies and Research Findings
-
Transfection Efficiency Study :
Research involving PEGylated compounds demonstrated improved transfection efficiencies in cell lines such as HEK-293 and A549. The study showed that PEGylated formulations could achieve over 66% transfection efficiency compared to traditional methods . -
Cellular Interaction Studies :
Interaction studies revealed that Amino-PEG9-t-butyl ester could effectively form stable conjugates with various biomolecules. This property was assessed through reaction kinetics and specificity tests, indicating its potential in targeted delivery systems. -
Biochemical Analysis :
The compound's reactivity with enzymes such as esterases was analyzed, showing that it could hydrolyze the t-butyl ester group to release the active carboxylic acid. This reaction is crucial for subsequent biochemical interactions and modifications .
Data Table: Properties of Amino-PEG9-t-butyl Ester
| Property | Value |
|---|---|
| Molecular Formula | C25H51NO11 |
| Molecular Weight | 541.7 g/mol |
| Purity | ≥98% |
| Storage Conditions | -20°C |
| Functional Groups | Amine, t-butyl ester |
| CAS Number | 1818294-44-8 |
Q & A
Q. What are the key physicochemical properties of Amino-PEG9-t-butyl ester, and how can they be experimentally characterized?
Amino-PEG9-t-butyl ester is a polyethylene glycol (PEG)-based linker with a terminal amine and a tert-butyl ester group. Key properties include solubility, molecular weight, and reactivity. Methodological approaches for characterization include:
- Solubility : Test in polar (e.g., water, DMSO) and nonpolar solvents using UV-Vis spectroscopy or dynamic light scattering (DLS) to assess aggregation .
- Molecular weight : Use matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or gel permeation chromatography (GPC) .
- Functional group verification : Employ nuclear magnetic resonance (NMR) for amine and ester group identification, and Fourier-transform infrared spectroscopy (FTIR) for bond vibrations .
Q. How should researchers design experiments to optimize the synthesis of Amino-PEG9-t-butyl ester derivatives?
Synthetic optimization requires controlled reaction conditions and analytical validation:
- Reaction parameters : Vary temperature, pH, and catalyst concentration using design of experiments (DOE) to maximize yield .
- Purification : Use preparative HPLC or size-exclusion chromatography to isolate the product from unreacted precursors .
- Quality control : Validate purity via reverse-phase HPLC and confirm structural integrity with NMR .
Q. What are the best practices for storing and handling Amino-PEG9-t-butyl ester to prevent degradation?
- Storage : Keep at -20°C under inert gas (e.g., argon) to minimize hydrolysis of the tert-butyl ester. Lyophilization may enhance stability for long-term storage .
- Handling : Use anhydrous solvents and glove boxes to avoid moisture-induced degradation. Monitor batch consistency with periodic FTIR or NMR checks .
Advanced Research Questions
Q. How can researchers address contradictions in data related to Amino-PEG9-t-butyl ester’s reactivity in bioconjugation reactions?
Data inconsistencies may arise from variable reaction environments or impurities. Strategies include:
- Control experiments : Compare reactivity in aqueous vs. organic solvents and quantify byproduct formation via LC-MS .
- Statistical validation : Use ANOVA to assess significance of observed differences in reaction yields under varying conditions .
- Replication : Repeat experiments with freshly synthesized batches to rule out degradation effects .
Q. What methodologies are recommended for studying the in vitro stability of Amino-PEG9-t-butyl ester in biological matrices?
- Simulated biological fluids : Incubate the compound in phosphate-buffered saline (PBS) or serum at 37°C. Monitor degradation via LC-MS over 24–72 hours .
- Kinetic analysis : Calculate half-life using first-order decay models and identify degradation products with high-resolution mass spectrometry (HRMS) .
- Comparative studies : Evaluate stability against shorter PEG analogs (e.g., PEG3 or PEG6) to understand chain-length-dependent behavior .
Q. How can researchers leverage Amino-PEG9-t-butyl ester to improve targeted drug delivery systems?
- Conjugation strategies : Use the amine group for covalent attachment to antibodies or peptides via NHS ester chemistry. Validate binding efficiency using surface plasmon resonance (SPR) .
- Biodistribution studies : Label the compound with a fluorescent dye (e.g., Cy5) and track cellular uptake via confocal microscopy or flow cytometry .
- Pharmacokinetic modeling : Integrate stability data (from Question 5) to predict clearance rates and optimize dosing regimens .
Q. What ethical and reproducibility considerations apply when using Amino-PEG9-t-butyl ester in preclinical studies?
- Reproducibility : Document synthesis protocols, storage conditions, and analytical methods in detail. Share raw data in open-access repositories .
- Ethical compliance : For studies involving animal models, follow institutional guidelines for humane endpoints and minimize sample sizes via power analysis .
Methodological Frameworks
- Experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid common pitfalls like underpowered studies .
- Data interpretation : Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions, ensuring alignment with biochemical endpoints (e.g., conjugation efficiency) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
